Cas no 1593417-52-7 (3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one)

3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one structure
1593417-52-7 structure
商品名:3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one
CAS番号:1593417-52-7
MF:C11H21NO2
メガワット:199.28994345665
CID:5972348
PubChem ID:116685169

3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one 化学的及び物理的性質

名前と識別子

    • 2-Butanone, 3,3-dimethyl-1-(5-methyl-3-morpholinyl)-
    • 3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one
    • EN300-1125197
    • 1593417-52-7
    • インチ: 1S/C11H21NO2/c1-8-6-14-7-9(12-8)5-10(13)11(2,3)4/h8-9,12H,5-7H2,1-4H3
    • InChIKey: DDKORDXNLOSKMW-UHFFFAOYSA-N
    • ほほえんだ: C(C1COCC(C)N1)C(=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 199.157228913g/mol
  • どういたいしつりょう: 199.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

  • 密度みつど: 0.930±0.06 g/cm3(Predicted)
  • ふってん: 263.2±20.0 °C(Predicted)
  • 酸性度係数(pKa): 8.38±0.60(Predicted)

3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1125197-1g
3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one
1593417-52-7 95%
1g
$842.0 2023-10-26
Enamine
EN300-1125197-5.0g
3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one
1593417-52-7
5g
$3147.0 2023-06-09
Enamine
EN300-1125197-0.5g
3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one
1593417-52-7 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1125197-1.0g
3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one
1593417-52-7
1g
$1086.0 2023-06-09
Enamine
EN300-1125197-10g
3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one
1593417-52-7 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1125197-0.05g
3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one
1593417-52-7 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1125197-0.25g
3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one
1593417-52-7 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1125197-10.0g
3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one
1593417-52-7
10g
$4667.0 2023-06-09
Enamine
EN300-1125197-0.1g
3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one
1593417-52-7 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1125197-2.5g
3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one
1593417-52-7 95%
2.5g
$1650.0 2023-10-26

3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-one 関連文献

3,3-dimethyl-1-(5-methylmorpholin-3-yl)butan-2-oneに関する追加情報

3,3-Dimethyl-1-(5-Methylmorpholin-3-yl)Butan-2-one: A Comprehensive Overview

3,3-Dimethyl-1-(5-Methylmorpholin-3-yl)Butan-2-one (CAS No. 1593417-52-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often abbreviated as DMMBM, belongs to the class of cyclic ketones and has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a butanone backbone substituted with a dimethyl group at the 3-position and a 5-methylmorpholinyl group at the 1-position, creating a complex yet stable structure.

The synthesis of DMMBM involves a multi-step process that typically begins with the preparation of the morpholine derivative. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which is crucial for its application in chiral environments such as pharmaceuticals. The morpholine ring, a six-membered heterocycle containing two oxygen atoms, contributes significantly to the compound's stability and bioavailability.

One of the most notable aspects of DMMBM is its ability to act as a template molecule in medicinal chemistry. Its rigid structure allows for precise molecular interactions, making it an ideal candidate for designing bioactive compounds. Recent studies have explored its potential as a lead compound in the development of kinase inhibitors, particularly targeting protein kinases involved in cancer progression.

The physical properties of DMMBM are also worth highlighting. It has a melting point of approximately 85°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions, including nucleophilic additions and condensations.

From an environmental perspective, DMMBM has been assessed for its biodegradability and toxicity. Studies indicate that it undergoes moderate biodegradation under aerobic conditions, with a half-life of about 20 days. Its acute toxicity is low, with an LD50 value greater than 500 mg/kg in rodents, suggesting minimal risk to human health when handled appropriately.

In terms of applications, DMMBM has found utility in both academic research and industrial settings. It serves as a valuable reagent in organic synthesis, particularly in the construction of complex molecules with morpholine moieties. Additionally, its role as an intermediate in pharmaceutical development has been well-documented.

Recent research has delved into the stereochemical properties of DMMBM, revealing its potential as a chiral auxiliary in asymmetric synthesis. By leveraging its rigid structure and enantioselective properties, chemists have successfully synthesized several enantiomerically enriched compounds with high optical purity.

Looking ahead, the future of DMMBM seems promising. With ongoing advancements in computational chemistry and machine learning algorithms, researchers are now able to predict its interactions with biological systems more accurately than ever before. This has opened new avenues for exploring its therapeutic potential in areas such as neurodegenerative diseases and inflammatory disorders.

In conclusion, 3,3-Dimethyl-1-(5-Methylmorpholin-3-yl)Butan-2-one (CAS No. 1593417-52-7) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structural features, coupled with recent breakthroughs in synthetic methodologies and computational modeling, position it as a key player in contemporary chemical research.

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